8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid
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Description
8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid (DFMO) is an organic compound that has been the subject of a significant amount of scientific research. It is a derivative of octanoic acid, a medium-chain fatty acid which is naturally occurring in the human body. DFMO has been studied for its potential applications in laboratory experiments and drug development, as well as its biochemical and physiological effects.
Scientific Research Applications
- Application: Diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups were synthesized and characterized for use in blue organic light-emitting diodes .
- Method: The compounds possessed high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue OLEDs .
- Results: The electroluminescent (EL) emission maximum of the three N,N-diphenylamino phenyl vinyl biphenyl (DPAVBi)-doped (8 wt %) devices was exhibited at 488 nm (for one compound) and 512 nm (for two other compounds) . The device based on one of the compounds displayed the highest device performances in terms of brightness (Lmax = 2153.5 cd·m−2), current efficiency (2.1 cd·A−1), and external quantum efficiency (0.8%), compared to the other two devices .
- Application: Polyimide films with low dielectric properties and high thermal stability have been widely used in the advanced integrated circuit industry .
- Method: Researchers have proposed numerous approaches to decrease the dielectric constant of polyimide films, such as the introduction of fluorine-containing groups or chains, rigid non-planar large conjugated structures, alicyclic structures, and porous structures .
- Results: The dielectric constant (k) of ordinary aromatic polyimide films is 3.2–3.4, which cannot satisfy the requirements of the integrated circuit field for the sustaining decrease in the dielectric constant of dielectric materials (k ≤ 3) .
- Application: This article reports the design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives .
- Method: The specific methods of application or experimental procedures are not detailed in the search results .
- Results: The specific results or outcomes obtained are not detailed in the search results .
Organic Light-Emitting Diodes (OLEDs)
Polyimide Films in Integrated Circuit Industry
Antimicrobial Studies
- Application: Diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups were synthesized and characterized for use in blue organic light-emitting diodes .
- Method: The compounds possessed high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue OLEDs .
- Results: The electroluminescent (EL) emission maximum of the three N,N-diphenylamino phenyl vinyl biphenyl (DPAVBi)-doped (8 wt %) devices was exhibited at 488 nm (for one compound) and 512 nm (for two other compounds) . The device based on one of the compounds displayed the highest device performances in terms of brightness (Lmax = 2153.5 cd·m−2), current efficiency (2.1 cd·A−1), and external quantum efficiency (0.8%), compared to the other two devices .
- Application: A new fluorene-based bisphenol monomer containing pendant tert-butyl groups was synthesized for low dielectric materials .
- Method: The resulting poly (aryl ether) was successfully prepared by a mild nucleophilic aromatic substitution reaction using this fluorene-based bisphenol and decafluorobiphenyl .
- Results: The obtained poly (aryl ether) exhibited good solubility in some low-boiling-point solvents and could be cast into flexible and strong film. It displayed high thermal stability with glass transition temperature at 264 °C and 5% weight loss temperatures at 487 °C in air atmospheres. Moreover, it revealed low dielectric constants with the value of 2.64 at 1 MHz measured for its capacitance .
- Application: 3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate is described as an accessible, stable, and powerful thiophile that can activate batches of p-tolyl thioglycoside donors at room temperature .
- Method: Various alcoholic acceptors were efficiently glycosylated .
- Results: The specific results or outcomes obtained are not detailed in the search results .
Electroluminescence Properties for Blue Organic Light-Emitting Diodes
Low Dielectric Materials for Integrated Circuit Industry
Glycosylation in Biochemistry
- Application: Diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups were synthesized and characterized for use in blue organic light-emitting diodes .
- Method: The compounds possessed high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue OLEDs .
- Results: The electroluminescent (EL) emission maximum of the three N,N-diphenylamino phenyl vinyl biphenyl (DPAVBi)-doped (8 wt %) devices for compounds 1–3 was exhibited at 488 nm (for 1) and 512 nm (for 2 and 3). Among them, the 1-based device displayed the highest device performances in terms of brightness (Lmax = 2153.5 cd·m−2), current efficiency (2.1 cd·A−1), and external quantum efficiency (0.8%), compared to the 2- and 3-based devices .
- Application: A new fluorene-based bisphenol monomer containing pendant tert-butyl groups was synthesized for low dielectric materials .
- Method: The resulting poly (aryl ether) (FPAE 3) was successfully prepared by a mild nucleophilic aromatic substitution reaction using this fluorene-based bisphenol and decafluorobiphenyl .
- Results: The obtained poly (aryl ether) exhibited good solubility in some low-boiling-point solvents and could be cast into flexible and strong film. It displayed high thermal stability with glass transition temperature at 264 °C and 5% weight loss temperatures at 487 °C in air atmospheres. Moreover, it revealed low dielectric constants with the value of 2.64 at 1 MHz measured for its capacitance .
- Application: 3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate is described as an accessible, stable, and powerful thiophile that can activate batches of p-tolyl thioglycoside donors at room temperature .
- Method: Various alcoholic acceptors were efficiently glycosylated .
- Results: The specific results or outcomes obtained are not detailed in the search results .
Glycosylation in Biochemistry
properties
IUPAC Name |
8-[3,5-bis(trifluoromethyl)phenyl]-8-oxooctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F6O3/c17-15(18,19)11-7-10(8-12(9-11)16(20,21)22)13(23)5-3-1-2-4-6-14(24)25/h7-9H,1-6H2,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZIJDGACZQXLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645271 |
Source
|
Record name | 8-[3,5-Bis(trifluoromethyl)phenyl]-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid | |
CAS RN |
898788-16-4 |
Source
|
Record name | 8-[3,5-Bis(trifluoromethyl)phenyl]-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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